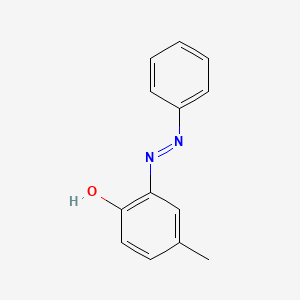

2-Phenylazo-4-methylphenol

Beschreibung

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 85564. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

4-methyl-2-phenyldiazenylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N2O/c1-10-7-8-13(16)12(9-10)15-14-11-5-3-2-4-6-11/h2-9,16H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJOXSODFMZIZJD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)O)N=NC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50870816 | |

| Record name | 4-Methyl-2-(phenyldiazenyl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50870816 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

952-47-6 | |

| Record name | 4-Methyl-2-(2-phenyldiazenyl)phenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=952-47-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Hydroxy-5-methylazobenzene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000952476 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Phenylazo-4-methylphenol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=85564 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Methyl-2-(phenyldiazenyl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50870816 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Monograph: 2-Phenylazo-4-methylphenol (CAS 952-47-6)

Structural Dynamics, Synthesis, and Application Profiles [1][2]

Executive Summary

2-Phenylazo-4-methylphenol (CAS 952-47-6), also known as Solvent Yellow 11 or C.I. 11850, represents a canonical model in the study of azo-hydrazone tautomerism.[1][2] Unlike its para-substituted counterparts, the ortho-positioning of the azo group relative to the hydroxyl moiety facilitates a robust intramolecular hydrogen bond.[1] This structural feature drives a dynamic equilibrium between the azo-enol and hydrazone-keto forms, making the compound highly sensitive to solvent polarity and pH environments.[1][2]

This guide provides a rigorous technical analysis of the compound, detailing its physicochemical properties, a validated synthesis protocol, and its utility in solvatochromic studies and metal chelation.

Physicochemical Profile

The utility of this compound in materials science and biological assays is defined by its lipophilicity and protolytic behavior.[1]

Table 1: Key Physicochemical Properties

| Property | Value / Description |

| CAS Number | 952-47-6 |

| IUPAC Name | 4-Methyl-2-(phenyldiazenyl)phenol |

| Molecular Formula | C₁₃H₁₂N₂O |

| Molecular Weight | 212.25 g/mol |

| Appearance | Orange to Brown crystalline powder |

| Melting Point | 107 – 109 °C |

| Solubility | Soluble in Ethanol, Acetone, Benzene; Insoluble in Water |

| pKa (Phenolic) | ~10.5 (Estimated, affected by H-bonding) |

| Absorption ( | ~320-400 nm (Azo), >450 nm (Hydrazone) [Solvent Dependent] |

Structural Dynamics: The Azo-Hydrazone Tautomerism[1]

The defining characteristic of CAS 952-47-6 is the intramolecular proton transfer facilitated by the six-membered chelate ring formed between the phenolic oxygen and the azo nitrogen.[1]

Mechanism of Tautomerism

In non-polar solvents (e.g., cyclohexane), the compound exists predominantly in the Azo-Enol form, stabilized by an intramolecular

This equilibrium is not merely a curiosity but a functional switch used in molecular sensors and photoswitches.

Visualization: Tautomeric Equilibrium Pathway[1]

Figure 1: The dynamic equilibrium between the Azo-Enol and Hydrazone-Keto tautomers, mediated by intramolecular hydrogen bonding.[1]

Validated Synthesis Protocol

Objective: Synthesize high-purity this compound via diazo coupling. Scale: Laboratory (10g scale). Purity Target: >98% (HPLC).

Reagents

-

Aniline (99.5%)[1]

-

p-Cresol (4-Methylphenol) (99%)[1]

-

Sodium Nitrite (

)[1] -

Hydrochloric Acid (HCl, 37%)[2]

-

Sodium Hydroxide (NaOH)[1]

-

Ethanol (Recrystallization)[1]

Methodology

Phase 1: Diazotization of Aniline

-

Preparation: In a 250 mL beaker, dissolve 4.65 g (0.05 mol) of Aniline in 15 mL of concentrated HCl and 15 mL of distilled water.

-

Cooling: Immerse the beaker in an ice-salt bath to lower the temperature to 0–5 °C.

-

Nitrosation: Dropwise add a solution of 3.5 g

in 10 mL water. Maintain temperature < 5 °C.

Phase 2: Coupling with p-Cresol[1]

-

Coupler Prep: Dissolve 5.4 g (0.05 mol) of p-Cresol in 50 mL of 10% NaOH solution. Cool to 5 °C.

-

Note: The high pH ensures p-Cresol exists as the phenoxide ion, activating the ring for electrophilic aromatic substitution.[2]

-

-

Coupling Reaction: Slowly add the cold diazonium salt solution to the phenoxide solution with vigorous stirring.

-

Incubation: Stir for 30 minutes at 0–5 °C, then allow to warm to room temperature over 1 hour.

Phase 3: Isolation and Purification[2]

-

Acidification: Acidify the slurry with dilute HCl until pH ~6 to protonate the phenoxide and ensure the azo-enol form precipitates fully.

-

Filtration: Filter the crude solid and wash copiously with cold water to remove inorganic salts.[1]

-

Recrystallization: Dissolve the crude cake in hot ethanol (~60 °C). Filter while hot to remove insoluble impurities.[1][2] Allow to cool slowly to crystallize.

-

Drying: Dry crystals in a vacuum oven at 40 °C.

Visualization: Synthesis Workflow

Figure 2: Step-by-step synthetic pathway ensuring regiospecific ortho-coupling.[1]

Applications & Experimental Insights

Solvatochromic Probes

Due to the tautomeric equilibrium, CAS 952-47-6 serves as an excellent probe for solvent acidity and polarity.[1][2]

-

Protocol: Prepare 10 µM solutions in Toluene (non-polar), Chloroform (moderately polar), and DMSO (polar aprotic).

-

Observation:

Metal Chelation (Ligand Chemistry)

The ortho-hydroxyazo structure acts as a bidentate ligand (N, O donor atoms).[1][2]

-

Mechanism: Upon deprotonation, the phenolate oxygen and one of the azo nitrogens coordinate with transition metals (e.g., Cu(II), Ni(II), Co(II)).[2]

-

Utility: This complexation is accompanied by a significant color change (often bathochromic), utilized in spectrophotometric determination of trace metals.[2]

Biological Context (Drug Development)

While primarily a dye, the core structure shares homology with azo-based prodrugs (e.g., Sulfasalazine).[1]

-

Metabolic Consideration: Azo bonds are susceptible to cleavage by azoreductases in the liver and gut microbiome, releasing the constituent aniline and p-cresol derivatives.[2]

-

Toxicity Warning: The cleavage product, aniline, is a known methemoglobinemia inducer.[2] In drug design, this scaffold is often modified to ensure non-toxic metabolites.

Safety & Handling (GHS Standards)

Signal Word: DANGER

| Hazard Class | Statement Code | Description |

| Acute Toxicity | H302 | Harmful if swallowed.[1][3] |

| Skin Irritation | H315 | Causes skin irritation.[1][2][3] |

| Eye Damage | H318 | Causes serious eye damage.[1][2][3] |

| Aquatic Toxicity | H411 | Toxic to aquatic life with long-lasting effects.[1][3] |

Handling Protocol:

-

PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.[2]

-

Engineering Controls: Use a fume hood to avoid inhalation of dust.

-

Disposal: Dispose of as hazardous organic waste (azo dyes).[1][2] Do not release into municipal water systems due to aquatic toxicity.[1][2]

References

-

ChemicalBook. (2023).[1][2][4] this compound Properties and Applications. Retrieved from [1]

-

National Center for Biotechnology Information (NCBI). (2023).[1] 4-Methyl-2-(phenylazo)phenol (CID 13719).[1] PubChem Compound Summary. Retrieved from [1]

-

Royal Society of Chemistry. (2012).[1] Azo-hydrazone tautomerism observed from UV-vis spectra. Dalton Transactions.[1][2] Retrieved from [1]

-

GuideChem. (2023).[1][2] Safety Data Sheet: this compound. Retrieved from [1]

-

TCI Chemicals. (2023).[1][2] Product Specification: this compound. Retrieved from [1]

Sources

In-Depth Technical Guide: Tautomerism of 2-Phenylazo-4-methylphenol

Executive Summary

2-Phenylazo-4-methylphenol (CAS 952-47-6), also known as Solvent Yellow 11 or 4-methyl-2-(phenylazo)phenol, represents a classic model for studying azo-hydrazone tautomerism in ortho-hydroxyazo compounds. Unlike its naphthalene analogues (e.g., Sudan I), which exhibit a distinct equilibrium between azo and hydrazone forms in solution, this compound exists predominantly in the azo-enol form in most organic solvents. This preference is driven by the high thermodynamic penalty associated with disrupting the aromaticity of the benzene ring to form the quinone-hydrazone tautomer. This guide provides a rigorous examination of the tautomeric mechanism, spectral fingerprints, and synthesis of this compound, tailored for researchers in physical organic chemistry and dye development.

Mechanistic Framework: The Azo-Hydrazone Equilibrium

The core chemical behavior of this compound is governed by the reversible proton transfer between the phenolic oxygen and the azo nitrogen. This intramolecular proton transfer (ESIPT) is mediated by a strong Intramolecular Hydrogen Bond (IMHB).

Thermodynamic Drivers

-

Azo-Enol Form (A): Characterized by two fully aromatic benzene rings. The -OH proton is hydrogen-bonded to the azo nitrogen (

). This form is thermodynamically favored in the ground state due to the retention of aromaticity in both rings. -

Hydrazone-Quinone Form (H): Characterized by a quinoid structure in the phenol ring. While stabilized by polar solvents, the loss of aromatic resonance energy (approx. 36 kcal/mol for benzene) makes this tautomer energetically unfavorable compared to the azo form.

Visualization of the Equilibrium

The following diagram illustrates the proton transfer pathway and the resonance structures involved.

Figure 1: The tautomeric equilibrium of this compound. The solid arrow indicates the favored position of the equilibrium towards the Azo-Enol form.

Spectroscopic Characterization

Accurate identification of the tautomeric state requires multi-modal spectroscopy. The following data benchmarks are derived from standard characterization of ortho-hydroxyazo benzenes.

UV-Vis Spectroscopy

The electronic absorption spectrum is the primary indicator of tautomeric ratio.

-

Azo Band: Strong

transition, typically -

Hydrazone Band: Bathochromically shifted (typically >450 nm), but absent or negligible for this specific compound in non-polar solvents.

| Solvent | Color | Dominant Species | |

| Cyclohexane | 390 - 395 | Yellow | Azo (>99%) |

| Ethanol | 400 - 410 | Green-Yellow | Azo (>95%) |

| DMSO | 410 - 415 | Yellow-Orange | Azo (Trace Hydrazone potential) |

Note: The "Green-Yellow" appearance in solution is characteristic of the specific absorption profile cutting off violet/blue light.

H NMR Spectroscopy

Nuclear Magnetic Resonance provides definitive proof of the proton's location.

-

Azo-Enol Signal: A sharp, deshielded singlet for the -OH proton involved in IMHB.

-

Hydrazone Signal: A broad triplet (due to

coupling) for the -NH proton, typically further downfield.

Representative

| Proton Environment | Chemical Shift ( | Multiplicity | Assignment |

| -OH (Chelated) | 12.50 – 13.10 | Singlet (s) | Intramolecular H-bond to N |

| Ar-H (Ortho to N=N) | 7.80 – 7.90 | Doublet (d) | Phenyl ring protons |

| Ar-H (Aromatic) | 6.90 – 7.50 | Multiplet (m) | Remaining aromatic protons |

| -CH | 2.35 – 2.40 | Singlet (s) | Methyl group at C4 |

Key Insight: The absence of a signal in the 14-16 ppm range (typical for hydrazone NH) confirms the dominance of the azo form.

Experimental Protocols

Synthesis of this compound

Reaction Type: Azo Coupling (Electrophilic Aromatic Substitution). Scale: 10 mmol.

Reagents:

-

Aniline (0.93 g, 10 mmol)

-

p-Cresol (1.08 g, 10 mmol)

-

Sodium Nitrite (0.76 g, 11 mmol)

-

Hydrochloric Acid (2.5 M, 10 mL)

-

Sodium Hydroxide (10% aq. solution)

Workflow Diagram:

Figure 2: Step-by-step synthesis workflow for this compound.

Detailed Procedure:

-

Diazotization: Dissolve aniline (10 mmol) in 10 mL of 2.5 M HCl. Cool to 0–5°C in an ice bath. Dropwise add a solution of sodium nitrite (11 mmol in 5 mL water), maintaining temperature below 5°C. Stir for 20 mins. Test for excess nitrous acid with starch-iodide paper (should turn blue).

-

Coupling: Dissolve p-cresol (10 mmol) in 20 mL of 10% NaOH solution. Cool to 0–5°C.[1]

-

Reaction: Slowly add the diazonium salt solution to the alkaline p-cresol solution with vigorous stirring. The mixture will turn deep orange-red immediately. Stir for 30–60 minutes at low temperature.

-

Isolation: Acidify the mixture with dilute HCl to pH ~4. The product will precipitate as an orange solid. Filter under vacuum and wash with cold water.

-

Purification: Recrystallize from hot ethanol to obtain orange-brown needles (mp 107–109°C).

Determination of Tautomeric Constant ( )

While the equilibrium heavily favors the azo form, the constant

Protocol:

-

Prepare

M solutions in Cyclohexane (Reference Azo) and Acetonitrile. -

Record UV-Vis spectra from 300–600 nm.

-

Use the ratio of absorbances at

(approx 480 nm, if visible) to

References

-

National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 13719, 4-Methyl-2-(phenylazo)phenol. [Link]

-

Ketkov, S. Y., et al. (2021).[2][3] Solvent Effects on the UV-Visible Absorption Spectra of Azo Dyes. Biointerface Research in Applied Chemistry. [Link]

-

Gottlieb, H. E., et al. (1997).[4] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities.[5] J. Org.[6] Chem, 62, 7512-7515. (Referenced for solvent calibration in proton transfer studies). [Link]

Sources

Discovery and History of 2-Phenylazo-4-methylphenol: A Technical Dossier

Content Type: Technical Whitepaper Audience: Researchers, Senior Scientists, and Drug Development Professionals Subject: Chemical Identity, Synthesis, Tautomerism, and Metabolic Fate of CAS 952-47-6

Executive Summary

2-Phenylazo-4-methylphenol (CAS 952-47-6), historically codified as Solvent Yellow 11 , represents a fundamental scaffold in the study of azo-hydrazone tautomerism and reductive metabolism. While often overshadowed by its para-substituted isomers in basic dyeing applications, this ortho-substituted molecule serves as a critical model system for understanding intramolecular hydrogen bonding and the regioselectivity of electrophilic aromatic substitution. For drug development professionals, this compound provides a textbook case study in metabolic activation—specifically the cleavage of the azo linkage by azoreductases to yield potentially toxic amine metabolites. This guide synthesizes the historical origins, synthetic pathways, and physicochemical behaviors of this compound with a focus on its utility as a chemical probe.

Chemical Identity & Structural Architecture[1]

The molecule is an azo-derivative of p-cresol. Its structural uniqueness arises from the position of the azo linkage relative to the hydroxyl group. Unlike 4-phenylazophenol, where the azo group is para to the hydroxyl, this compound features an ortho substitution. This proximity facilitates a strong intramolecular hydrogen bond (IMHB) between the phenolic hydrogen and the azo nitrogen, significantly altering its solubility, pKa, and spectral properties compared to its isomers.

| Property | Data |

| IUPAC Name | 4-Methyl-2-(phenyldiazenyl)phenol |

| Common Names | Solvent Yellow 11; Oil Yellow APC; 2-Phenylazo-p-cresol |

| CAS Number | 952-47-6 |

| Molecular Formula | C₁₃H₁₂N₂O |

| Molecular Weight | 212.25 g/mol |

| Melting Point | 107–109 °C |

| Solubility | Soluble in ethanol, acetone, benzene; Insoluble in water |

The Synthetic Pathway: Historical & Mechanistic

Historical Context

The synthesis of this compound is rooted in the "Golden Age" of azo dye chemistry, initiated by Peter Griess’s discovery of diazonium salts in 1858. By the late 19th century, industrial chemists were systematically coupling diazonium salts with various phenol derivatives to expand the color palette. This specific molecule emerged as "Solvent Yellow 11," a lipophilic dye used in lacquers, fats, and waxes.

Reaction Mechanism

The synthesis is a classic diazo coupling reaction , a form of electrophilic aromatic substitution.[1]

-

Diazotization: Aniline is treated with sodium nitrite and hydrochloric acid at low temperatures (0–5 °C) to generate the benzenediazonium chloride electrophile.

-

Coupling: The electrophile attacks p-cresol (4-methylphenol) under alkaline conditions.

Critical Regioselectivity: In p-cresol, the para position (relative to the activating -OH group) is blocked by a methyl group. Consequently, the diazonium ion is forced to attack the ortho position. This steric and electronic direction is the sole reason for the formation of the 2-phenylazo isomer rather than the typically favored 4-phenylazo product.

Figure 1: The synthetic pathway relies on the regioselective ortho-coupling of the diazonium electrophile due to the blocked para-position on p-cresol.

Physicochemical Properties: The Tautomerism Engine

The defining physicochemical feature of this compound is its azo-hydrazone tautomerism . Because the azo group is ortho to the hydroxyl, the molecule can exist in two distinct forms in equilibrium:

-

Azo-Enol Form: The "standard" aromatic structure with an N=N double bond and an O-H group.

-

Hydrazo-Keto Form: A quinoid structure where the proton has migrated to the nitrogen, creating an N-H and a C=O double bond.

The Ortho-Effect and Intramolecular Hydrogen Bonding

Unlike para-isomers, the ortho-isomer forms a stable six-membered chelate ring via an intramolecular hydrogen bond (O-H···N). This lock stabilizes the planar conformation and significantly reduces the acidity of the phenolic proton compared to non-chelated isomers.

-

In Non-Polar Solvents (e.g., Benzene): The intramolecular H-bond is preserved, often favoring the azo-enol form or a tightly bound equilibrium.

-

In Polar Protic Solvents: The solvent can disrupt the intramolecular bond, shifting the equilibrium and altering the UV-Vis absorption maximum (solvatochromism).

Figure 2: The tautomeric equilibrium is governed by intramolecular hydrogen bonding, which "masks" the hydroxyl group and increases lipophilicity.

Biological Interface & Toxicology: The Drug Development Angle

For pharmaceutical scientists, this compound is less of a target and more of a toxicological benchmark . The metabolic fate of azo compounds is a critical safety consideration in drug design.

Metabolic Activation via Azoreductase

Upon ingestion, azo dyes are subjected to reductive cleavage by azoreductase enzymes, primarily produced by the gut microbiota (e.g., Enterococcus faecalis) and hepatic microsomes. This cleavage breaks the N=N bond, releasing two primary amine metabolites.

The Reaction:

Specific Metabolites of CAS 952-47-6:

-

Aniline: A known hematotoxin causing methemoglobinemia (oxidation of hemoglobin Fe2+ to Fe3+) and a potential carcinogen.

-

2-Amino-4-methylphenol (2-Amino-p-cresol): A structural analog of p-cresol (a uremic toxin). Aminophenols are often nephrotoxic and can undergo redox cycling to generate reactive oxygen species (ROS).

Toxicological Implications[2][5][6]

-

False Negatives in In Vitro Assays: Standard bacterial reverse mutation assays (Ames test) may yield negative results for the parent azo compound if the S9 activation fraction lacks sufficient azoreductase activity. The mutagenicity often resides in the metabolites (aniline), necessitating specific reductive pre-incubation protocols.

-

Drug Scaffold Risk: The "azo" linkage is generally avoided in modern oral drug scaffolds (unless intended as a prodrug, e.g., Sulfasalazine) due to this release of potentially toxic anilines.

Figure 3: The metabolic pathway highlights the generation of toxic primary amines, a critical consideration for azo-based chemical probes.

References

-

National Center for Biotechnology Information (NCBI). (2024). PubChem Compound Summary for CID 13719, 4-Methyl-2-(phenylazo)phenol. Retrieved from [Link]

-

European Chemicals Agency (ECHA). (n.d.).[2] Substance Information: this compound.[2][3][4] Retrieved from [Link]

- Zollinger, H. (2003). Color Chemistry: Syntheses, Properties, and Applications of Organic Dyes and Pigments. Wiley-VCH. (General reference for Azo coupling mechanisms and tautomerism).

- Platzek, T., et al. (1999). Formation of carcinogenic aromatic amines from azo dyes by human skin bacteria in vitro. Human & Experimental Toxicology. (Reference for azoreductase activity).

Sources

An In-depth Technical Guide to the Health and Safety of 2-Phenylazo-4-methylphenol

This guide provides a comprehensive overview of the health and safety considerations for 2-Phenylazo-4-methylphenol (CAS No. 952-47-6), a compound also known by synonyms such as 4-Methyl-2-(phenylazo)phenol and C.I. Solvent Yellow 11.[1] Intended for researchers, scientists, and professionals in drug development, this document synthesizes available safety data to facilitate informed risk assessment and the implementation of robust safety protocols.

Compound Identification and Physicochemical Properties

This compound is an organic compound with the molecular formula C₁₃H₁₂N₂O.[2][3] It typically presents as an orange to brown powder or crystalline solid.[4][5] Understanding its physical and chemical properties is fundamental to anticipating its behavior in a laboratory setting and establishing appropriate handling procedures.

Table 1: Physicochemical Data for this compound

| Property | Value | Source(s) |

| Molecular Formula | C₁₃H₁₂N₂O | [1][2][3] |

| Molecular Weight | 212.25 g/mol | [2][3] |

| CAS Number | 952-47-6 | [2][3][4] |

| Appearance | Orange to Brown powder to crystal | [4][5] |

| Melting Point | 105 - 108.5 °C | [1][5] |

| Boiling Point | 352.5 °C at 760 mmHg | [1][5] |

| Solubility | Soluble in ethanol, acetone, and benzene. Hardly soluble in hot water. | [5][6] |

| Density | ~1.11 g/cm³ | [1][5] |

The compound's limited water solubility suggests that spills may not be effectively diluted with water alone and that it could persist in aquatic environments.[5][6] Its solubility in common organic solvents necessitates careful selection of personal protective equipment, as these solvents may facilitate skin absorption.

Toxicological Profile and Hazard Identification

The primary health risks associated with this compound are categorized under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The compound is classified as hazardous, and its handling requires stringent safety measures.[1][3][4][7]

Table 2: GHS Hazard Classification for this compound

| Hazard Class | Category | Hazard Statement | Signal Word |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed | Warning |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation | Warning |

| Serious Eye Damage/Eye Irritation | Category 1 | H318: Causes serious eye damage | Danger |

| Specific Target Organ Toxicity, Single Exposure | Category 3 | H335: May cause respiratory irritation | Warning |

| Hazardous to the Aquatic Environment, Long-Term | Category 2 | H411: Toxic to aquatic life with long lasting effects | (No Signal Word) |

Source: Aggregated from multiple safety data sheets.[1][3][4][7][8]

Expert Analysis of Toxicological Risks:

-

Dermal and Ocular Hazard: As a phenol derivative, the risk of skin and eye damage is pronounced.[9] The classification "Causes serious eye damage" (Category 1) is of critical concern, suggesting the potential for irreversible injury upon contact.[3][4][7] Skin contact can lead to irritation, and prolonged exposure should be avoided.[3][4][7] Phenolic compounds can be absorbed through the skin, presenting a systemic toxicity hazard.[9]

-

Respiratory Irritation: The compound's powdered form can become airborne, creating an inhalation hazard that may irritate the respiratory tract.[3][4][7] All handling of the solid material should be performed in a manner that minimizes dust generation.

-

Environmental Hazard: The designation "Toxic to aquatic life with long lasting effects" necessitates strict protocols for waste disposal to prevent environmental contamination.[3][4][7] Discharge into drains or the environment must be strictly avoided.[2][7]

Exposure Control and Personal Protective Equipment (PPE)

A multi-layered approach to exposure control is essential, prioritizing engineering controls, followed by administrative controls and, finally, personal protective equipment.

Engineering Controls

-

Ventilation: All work with this compound should be conducted in a well-ventilated area.[2][7] For handling the solid powder or preparing solutions, a certified chemical fume hood is mandatory to control airborne dust and vapors.[10]

-

Emergency Equipment: Safety showers and eyewash stations must be readily accessible in the immediate work area.[11]

Personal Protective Equipment (PPE)

The selection of PPE is critical for preventing direct contact.

-

Eye and Face Protection: Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[2] Given the risk of serious eye damage, a face shield should be worn in addition to goggles when there is a splash hazard.

-

Skin Protection:

-

Gloves: Handle with chemical-impermeable gloves that have been inspected for integrity before use.[2][7] While specific breakthrough times for this compound are not available, gloves made of butyl rubber or neoprene are generally recommended for work with phenolic compounds.[9] Nitrile gloves may be suitable for splash protection but should be removed and replaced immediately upon contamination.[9]

-

Protective Clothing: Wear a lab coat, long-sleeved garments, and closed-toe shoes.[2][9] For tasks with a higher risk of splashes, a chemically resistant apron is recommended.[9]

-

-

Respiratory Protection: If engineering controls are insufficient to maintain exposure below acceptable levels, or during emergency situations, a full-face respirator with appropriate cartridges should be used.[2]

Caption: Required PPE for handling this compound.

Safe Handling, Storage, and Disposal Protocols

Handling Protocol

-

Preparation: Before handling, ensure all engineering controls are operational and all required PPE is correctly donned. Read the Safety Data Sheet (SDS) thoroughly.

-

Location: Conduct all manipulations within a chemical fume hood to minimize inhalation exposure.[10]

-

Dispensing: Avoid the formation of dust and aerosols when handling the solid.[2][7] Use non-sparking tools to prevent ignition sources.[1][2]

-

Hygiene: Wash hands and any exposed skin thoroughly after handling.[4][7] Do not eat, drink, or smoke in the work area.[2][4][7]

-

Contamination: Take off any contaminated clothing immediately and wash it before reuse.[7]

Storage Protocol

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.[2][7]

-

Keep away from incompatible materials and foodstuff containers.[2][7]

-

The storage area should be locked to restrict access to authorized personnel only.[7]

Disposal Protocol

-

Dispose of waste contents and containers at an approved waste disposal facility in accordance with all local, regional, and national regulations.[2][7]

-

Do not allow the chemical to enter drains or waterways, as it is toxic to aquatic life.[2][7]

Caption: Step-by-step workflow for safe handling and disposal.

Emergency Procedures and First Aid

Immediate and appropriate action is crucial in the event of an exposure or spill.

First Aid Measures

-

Inhalation: Move the victim to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[2][7]

-

Skin Contact: Immediately take off contaminated clothing.[2][7] Wash the affected area with soap and plenty of water.[2][7] For phenolic exposures, rapid decontamination is critical.[9] Some protocols for phenol recommend wiping the area with polyethylene glycol (PEG 300 or 400) before washing.[9] Seek medical attention.[2][7]

-

Eye Contact: Immediately rinse with pure water for at least 15 minutes, holding the eyelids open.[2][7] Remove contact lenses if present and easy to do.[7] Seek immediate medical attention from an ophthalmologist.[2][7][11]

-

Ingestion: Rinse mouth with water.[2][7] Do not induce vomiting.[2][7] Never give anything by mouth to an unconscious person.[2][7] Call a doctor or Poison Control Center immediately.[2][7]

Accidental Release Measures

-

Evacuate: Evacuate personnel to a safe area, keeping people upwind of the spill.[2][7]

-

Ventilate: Ensure adequate ventilation.

-

Control Ignition: Remove all sources of ignition. Use spark-proof tools.[2][7]

-

Containment: Prevent further leakage or spillage if it is safe to do so. Do not let the chemical enter drains.[2][7]

-

Cleanup: Wearing full PPE, collect the spilled material (e.g., by sweeping or using a vacuum with HEPA filtration) and place it in a suitable, closed container for disposal.[2][7]

References

-

4-Methyl-2-(phenylazo)phenol | C13H12N2O | CID 13719. PubChem - NIH. [Link]

-

This compound, 25g, Each. CP Lab Safety. [Link]

-

Working Safely with Phenol Guideline. The University of Queensland. [Link]

-

2-Ethyl-4-methylphenol | C9H12O | CID 77462. PubChem - NIH. [Link]

Sources

- 1. echemi.com [echemi.com]

- 2. chemicalbook.com [chemicalbook.com]

- 3. 4-Methyl-2-(phenylazo)phenol | C13H12N2O | CID 13719 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Page loading... [wap.guidechem.com]

- 5. chemicalbook.com [chemicalbook.com]

- 6. This compound | 952-47-6 [chemicalbook.com]

- 7. echemi.com [echemi.com]

- 8. This compound price,buy this compound - chemicalbook [chemicalbook.com]

- 9. Appendix P - Phenol First Aid Guide and PPE | Environment, Health and Safety [ehs.cornell.edu]

- 10. Working Safely with Phenol Guideline / Document / Policy and Procedure Library [policies.uq.edu.au]

- 11. biosynth.com [biosynth.com]

Methodological & Application

Diazotization of aniline for azo dye synthesis

Application Note: High-Fidelity Diazotization of Aniline for Azo Dye Synthesis

Executive Summary

The diazotization of aniline is a cornerstone reaction in organic synthesis, serving as the gateway to azo dyes, pharmacophores, and prodrugs. While conceptually simple, the reaction is thermodynamically unstable and kinetically sensitive. This guide provides a rigorous, field-validated protocol for the synthesis of 1-phenylazo-2-naphthol (Sudan I analogue) , emphasizing the critical process parameters (CPPs) required to suppress side reactions such as phenol hydrolysis and triazene formation.

Scientific Foundation & Mechanism[1]

The Chemistry of Instability

Diazotization transforms a primary aromatic amine into a diazonium salt (

Key Mechanistic Steps:

-

Activation: Sodium nitrite reacts with excess mineral acid (HCl) to form nitrous acid, which dehydrates to the active nitrosonium ion (

).[1] -

N-Nitrosation: The lone pair of the aniline nitrogen attacks

, forming an -

Tautomerization & Dehydration: A series of rapid proton transfers leads to the elimination of water and the formation of the resonance-stabilized diazonium ion.

Pathway Visualization

Figure 1: Mechanistic pathway from reagent activation to azo coupling.[2][3] Note the critical role of the nitrosonium ion.

Critical Process Parameters (CPPs)

Success relies on controlling three variables. Deviation results in tar formation or explosion hazards.

| Parameter | Specification | Scientific Rationale |

| Temperature | 0°C – 5°C | Above 5°C, diazonium salts hydrolyze to phenols and |

| Acid Stoichiometry | > 2.5 equiv. | Excess acid prevents the diazonium ion from coupling with unreacted aniline to form diazoaminobenzene (triazene) , a yellow impurity. |

| Nitrite Addition | Sub-surface | Adding |

Experimental Protocol: Synthesis of 1-Phenylazo-2-naphthol

Safety Warning: Diazonium salts are potentially explosive when dry. Never dry the intermediate diazonium salt. Proceed immediately to the coupling step. Wear nitrile gloves, safety goggles, and work in a fume hood.

Phase 1: Diazotization (The "Cold" Step)[5]

-

Preparation of Amine Salt:

-

In a 250 mL Erlenmeyer flask, place 4.5 mL Aniline (0.05 mol) .

-

Add 10 mL Conc. HCl and 20 mL distilled water .

-

Observation: Aniline hydrochloride may precipitate as a white solid. This is normal.

-

Place the flask in an ice-salt bath and cool to 0–2°C . Stir vigorously using a magnetic stir bar.

-

-

Nitrosation:

-

Endpoint Validation (The "Starch-Iodide" Test):

-

After addition, stir for 5 minutes.

-

Dip a glass rod into the reaction and touch it to Starch-Iodide paper .

-

Result: An immediate blue-black spot indicates excess nitrous acid (Reaction Complete).

-

Correction: If no color change, add small aliquots of

until the test is positive. If the spot is too dark/large, add a pinch of urea to decompose excess

-

Phase 2: Coupling (The "Color" Step)

-

Preparation of Coupler:

-

In a separate beaker, dissolve 7.2 g

-Naphthol (2-Naphthol) in 60 mL of 10% NaOH solution. -

Cool this solution to 5°C . (The solution must be alkaline; phenols couple via the phenoxide ion).

-

-

Azo Coupling:

-

Slowly pour the cold diazonium salt solution (from Phase 1) into the cold

-naphthol solution with constant stirring. -

Observation: A brilliant orange-red precipitate forms immediately.[6]

-

Continue stirring for 30 minutes at room temperature to ensure completion.

-

-

Isolation:

-

Filter the crude dye using a Buchner funnel and vacuum filtration.

-

Wash thoroughly with cold water to remove salts.

-

Recrystallize from glacial acetic acid or ethanol for high purity.

-

Workflow Logic & Troubleshooting

Figure 2: Operational workflow with decision gates for temperature control and endpoint testing.

Troubleshooting Table

| Issue | Probable Cause | Corrective Action |

| Tarry/Black Product | Temperature rose above 10°C. | Discard batch. Maintain strict ice bath control. |

| Low Yield / Yellow Sludge | Insufficient acid (Triazene formation). | Ensure pH < 2 during diazotization. |

| No Dye Formation | Degraded | Use fresh nitrite. Ensure coupling bath is alkaline (pH 9-10). |

| Violent Gas Evolution | Decomposition of diazonium salt.[7] | Temperature too high. Cool immediately. |

References

-

Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.

-

O'Neil, M. J. (2013). The Merck Index: An Encyclopedia of Chemicals, Drugs, and Biologicals (15th ed.). RSC Publishing.

-

Anderson, N. G. (2012). Practical Process Research & Development - A Guide for Organic Chemists. Academic Press.

- Zollinger, H. (1991). Color Chemistry: Syntheses, Properties, and Applications of Organic Dyes and Pigments. VCH Publishers.

-

Org. Synth. 1922, 2, 71. Diazotization of Aniline and Preparation of Methyl Orange.

Sources

- 1. Diazotization Reaction Mechanism: Steps, Types & Applications [vedantu.com]

- 2. archive.conscientiabeam.com [archive.conscientiabeam.com]

- 3. fishersci.com [fishersci.com]

- 4. tetrazolelover.at.ua [tetrazolelover.at.ua]

- 5. How to Prepare 2 Naphthol Aniline Dye: Step-by-Step Guide [vedantu.com]

- 6. scribd.com [scribd.com]

- 7. researchgate.net [researchgate.net]

Protocol: Synthesis and Characterization of 2-Phenylazo-4-methylphenol

Abstract & Scope

This application note details the synthesis of 2-Phenylazo-4-methylphenol (CAS: 952-47-6), a mono-azo compound synthesized via the electrophilic aromatic substitution of benzenediazonium chloride with p-cresol (4-methylphenol).[1][2] While often utilized as a solvent dye (Solvent Yellow 11 derivatives) or a metal-chelating ligand, the synthesis requires precise control over temperature and pH to prevent the formation of tarry by-products or nitrogen gas decomposition.[1][2]

This guide moves beyond standard textbook recipes by focusing on the mechanistic causality of each step, ensuring high purity and reproducibility.

Scientific Foundation: The Mechanism

The synthesis proceeds in two distinct phases: Diazotization and Coupling .[1][2]

Diazotization

Aniline reacts with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) to form the electrophilic benzenediazonium cation.[1][2]

-

Criticality: The reaction is exothermic.[1][2] If the temperature exceeds

, the diazonium salt hydrolyzes to phenol, releasing

Coupling (Electrophilic Aromatic Substitution)

The benzenediazonium ion acts as a weak electrophile.[1][2] It requires an electron-rich nucleophile to react.[1][2][3]

-

Activation: Phenols are poor nucleophiles in their neutral state.[1][2] We convert p-cresol to the phenoxide ion using NaOH.[1][2][4] The negative charge on the oxygen significantly increases electron density in the ring.[1][2]

-

Regioselectivity: The hydroxyl group is a strong ortho/para director.[1][2] Since the para position (position 4) is blocked by a methyl group, the diazonium ion attacks the ortho position (position 2).[1][2]

Reaction Pathway Diagram[1][2]

Figure 1: Mechanistic pathway showing the conversion of precursors into the active electrophile and nucleophile, converging to form the azo product.[2]

Experimental Protocol

Reagents & Equipment

| Reagent | Purity | Role | Hazard (GHS) |

| Aniline | 99%+ | Diazo Precursor | Toxic, Carcinogen |

| Sodium Nitrite | 98%+ | Nitrosating Agent | Oxidizer, Toxic |

| Hydrochloric Acid | 37% | Acid Catalyst | Corrosive |

| p-Cresol | 99% | Coupling Agent | Toxic, Corrosive |

| Sodium Hydroxide | 10% aq | Base (Activator) | Corrosive |

| Urea | Reagent | Scavenger | Irritant |

| Ethanol | 95% | Recrystallization | Flammable |

Phase A: Preparation of Benzenediazonium Chloride

Target Volume: ~50 mL | Temp:

-

Acidification: In a 250 mL beaker, dissolve 4.65 g (0.05 mol) of Aniline in a mixture of 15 mL conc. HCl and 15 mL distilled water .

-

Cooling: Place the beaker in an ice-salt bath. Cool the internal temperature to

. -

Nitrite Addition: Dissolve 3.5 g (0.05 mol) of Sodium Nitrite in 15 mL of water . Add this solution dropwise to the aniline mixture with vigorous stirring.

-

Control: Keep temperature below

. Addition should take 10–15 minutes.

-

-

Validation (Self-Check): After addition, test the solution with Starch-Iodide paper .

-

Scavenging: Add solid Urea (~0.5 g) to decompose excess nitrous acid.[1][2] Stir for 5 minutes until the solution stops fizzing.

Phase B: Coupling Reaction

Target pH: 9–10 | Temp:

-

Phenoxide Formation: In a separate 500 mL beaker, dissolve 5.4 g (0.05 mol) of p-Cresol in 50 mL of 10% NaOH solution. Cool to

in an ice bath. -

Coupling: Slowly add the cold diazonium salt solution (Phase A) to the phenoxide solution (Phase B) over 20 minutes with vigorous stirring.

-

Maturation: Allow the mixture to stand in the ice bath for 30 minutes, then allow it to warm to room temperature over another 30 minutes.

Phase C: Isolation and Purification

-

Acidification: The mixture is currently alkaline.[1][2] Carefully acidify with 10% HCl until the pH is slightly acidic (pH 5–6).

-

Filtration: Filter the crude product using a Buchner funnel and vacuum pump. Wash copiously with cold water to remove inorganic salts (NaCl).[1][2]

-

Recrystallization:

-

Dissolve the crude orange solid in the minimum amount of boiling Ethanol (95%) .

-

Allow to cool slowly to room temperature, then refrigerate.

-

Filter the purified crystals and dry in a desiccator or oven at

.

-

Critical Process Parameters (CPPs) & Troubleshooting

The following flowchart outlines the decision logic for common failure modes.

Figure 2: Troubleshooting workflow for product isolation.[1][2]

Key Technical Insights

-

The pH "Goldilocks" Zone:

-

Coupling requires the phenol to be ionized (Phenoxide, pH > 9).[1][2]

-

However, diazonium salts react with hydroxide at high pH to form diazotates (

), which are unreactive.[1][2] -

Solution: Ensure the p-cresol solution is alkaline, but add the diazonium solution slowly so the local pH doesn't destroy the diazonium before it couples.[1][2]

-

-

Temperature Control:

Characterization Standards

After recrystallization, the product must be validated against these specifications.

| Property | Specification | Method/Notes |

| Appearance | Orange to Reddish-Brown Crystals | Visual inspection |

| Melting Point | Capillary method [1] | |

| Solubility | Soluble in Ethanol, Acetone, Benzene.[1][2][5][6] Insoluble in Water.[1][2] | |

| UV-Vis | In Ethanol (Transition: | |

| IR Spectrum | -N=N- stretch: | KBr Pellet [2] |

Structural Validation (NMR)

The structure is This compound .[1][2]

-

-NMR (CDCl

References

- National Institute of Standards and Technology (NIST).WebBook Chemistry: Azo Coupling IR Standards. (General reference for Azo stretch).

-

Vogel, A. I. (1989).[1][2] Vogel's Textbook of Practical Organic Chemistry (5th ed.).[1][2] Longman Scientific & Technical.[1][2] (Standard authoritative text for diazonium coupling protocols).

-

PubChem. (2025).[1][2] 4-Methyl-2-(phenylazo)phenol Compound Summary. Retrieved from [Link][2]

Sources

- 1. echemi.com [echemi.com]

- 2. 4-Methyl-2-(phenylazo)phenol | C13H12N2O | CID 13719 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Unraveling the Mechanism of Diazo Coupling: A Colorful Chemistry - Oreate AI Blog [oreateai.com]

- 4. chemguide.co.uk [chemguide.co.uk]

- 5. This compound | 952-47-6 [chemicalbook.com]

- 6. This compound | 952-47-6 [chemicalbook.com]

Technical Guide: 2-Phenylazo-4-methylphenol (Solvent Yellow 11) in Biological Staining

Part 1: Executive Summary & Mechanism

Introduction

2-Phenylazo-4-methylphenol (C₁₃H₁₂N₂O), commercially known as Solvent Yellow 11 , is a hydrophobic azo dye utilized in biological research primarily as a lysochrome (lipid stain).[1] Unlike ionic dyes (e.g., Hematoxylin) that bind to tissue components via electrostatic forces, this compound functions through preferential solubility . It is soluble in organic solvents and hydrophobic substrates (neutral lipids, polymers) but insoluble in water.

In histological applications, it serves as a critical tool for visualizing neutral triglycerides and hydrophobic polymer scaffolds in tissue engineering, offering a distinct yellow-orange chromophore that contrasts well with blue nuclear counterstains.

Chemical Mechanism: The Partition Principle

The staining efficacy of this compound relies on the coefficient of partition .

-

Solvent Phase: The dye is dissolved in a solvent (e.g., Isopropanol or Propylene Glycol) that is partially miscible with water but capable of dissolving the dye.

-

Partitioning: When the staining solution contacts the tissue, the dye molecules migrate from the solvent (where they are moderately stable) into the lipid droplets (where they are thermodynamically more stable due to high hydrophobicity).

-

Retention: Upon rinsing with water, the dye remains trapped within the lipid droplets as it is insoluble in the aqueous phase.

Key Chemical Property:

-

Azo-Hydrazone Tautomerism: The dye exists in equilibrium between azo (enol) and hydrazone (keto) forms. The hydrophobic lipid environment stabilizes the azo form, resulting in the characteristic vibrant yellow-orange signal.

Part 2: Experimental Workflows & Protocols

Pre-Analytical Considerations

-

Tissue Preservation: DO NOT use paraffin embedding. The solvents used in paraffin processing (xylene, ethanol) remove lipids, rendering the stain useless.

-

Required Method: Cryosectioning (Frozen sections) is mandatory to preserve lipid morphology.

-

Fixation: Formalin vapor or short-term neutral buffered formalin (NBF) is preferred.

Protocol A: The "Cryo-Solv" Lipid Staining Technique

This protocol is optimized for the detection of steatosis (fatty liver), adipocytes, and atheromatous plaques.

Reagents Preparation

| Solution | Composition | Stability |

| Stock Solution | 0.5g this compound in 100mL Isopropanol (99%) | 6 Months (Dark) |

| Working Solution | 60mL Stock Solution + 40mL Distilled Water. Let stand for 10 min, then filter. | Fresh Only (Unstable >4 hrs) |

| Differentiator | 60% Isopropanol in Distilled Water | 1 Year |

| Counterstain | Mayer’s Hematoxylin | 1 Year |

| Mountant | Aqueous Mounting Medium (Glycerin Jelly) | 1 Year |

Step-by-Step Procedure

-

Sectioning: Cut frozen tissue sections at 8–10 µm thickness. Mount on positively charged slides (e.g., Superfrost Plus).

-

Air Dry: Allow slides to air dry for 15–30 minutes to ensure adhesion.

-

Fixation: Fix in 10% Neutral Buffered Formalin for 10 minutes.

-

Rinse: Wash gently in distilled water (3 changes).

-

Pre-Treatment: Dip slides in 60% Isopropanol for 30 seconds.

-

Rationale: This prevents dye precipitation by equilibrating the tissue to the solvent concentration of the dye.

-

-

Staining: Immerse slides in the Working Solution for 10–15 minutes .

-

Critical Control: Perform in a covered coplin jar to prevent solvent evaporation and dye precipitation.

-

-

Differentiation: Dip briefly in 60% Isopropanol (3–5 dips).

-

Visual Check: Background should clear; lipid droplets remain bright yellow/orange.

-

-

Rinse: Wash well in distilled water.

-

Counterstain: Stain nuclei with Mayer’s Hematoxylin for 3–5 minutes.

-

Bluing: Rinse in running tap water for 5 minutes to blue the nuclei.

-

Mounting: Mount with Aqueous Mounting Medium .

-

Warning: Do not use xylene-based mounting media (e.g., DPX), as they will dissolve the stain.

-

Protocol B: Polymer Scaffold Visualization (Tissue Engineering)

Used to visualize hydrophobic biodegradable polymers (e.g., PCL, PLA) in histological sections without dissolving the scaffold.

-

Preparation: Scaffold-tissue constructs are fixed in formalin and cryosectioned.

-

Staining: Incubate sections in 0.1% w/v this compound in 70% Ethanol for 30 minutes.

-

Wash: Rinse vigorously with distilled water to remove surface precipitates.

-

Analysis: Polymers appear Dark Orange ; biological tissue is unstained or pale.

Part 3: Data Visualization & Logic

Experimental Logic Flow

The following diagram illustrates the critical decision points in the lipid staining workflow to prevent false negatives (lipid loss) or artifacts (precipitation).

Caption: Logical workflow for lipid preservation.[2] The critical path (Green) avoids organic solvents that strip lipids (Red path).

Expected Results & Troubleshooting

| Observation | Cause | Corrective Action |

| Dye Precipitation (Black/Brown granules) | Solvent evaporation or old working solution. | Filter working solution immediately before use. Use a covered staining jar. |

| Pale Staining | Lipid loss during fixation or sectioning. | Ensure tissue was not exposed to ethanol >70% prior to staining. Increase staining time to 20 min. |

| Nuclei not visible | Under-counterstaining. | Increase Hematoxylin time. Check Hematoxylin pH. |

| Fat droplets displaced | "Smearing" during sectioning. | Ensure cryostat temperature is optimized (-20°C to -25°C for fatty tissue). |

Part 4: Safety & Handling (E-E-A-T)

As a Senior Application Scientist, I must emphasize the safety profile of azo dyes.

-

Carcinogenicity: Many azo dyes are potential mutagens. While Solvent Yellow 11 is used in cosmetics/plastics, it should be handled as a potential carcinogen in a research setting.

-

PPE: Nitrile gloves and lab coats are mandatory.

-

Disposal: Collect all waste in "Hazardous Chemical Waste" containers. Do not pour down the drain. Isopropanol solutions are flammable.

References

-

PubChem. (2025).[2][3] 4-Methyl-2-(phenylazo)phenol (Solvent Yellow 11) Compound Summary. National Library of Medicine. [Link]

-

Bancroft, J. D., & Gamble, M. (2008). Theory and Practice of Histological Techniques. Churchill Livingstone.[2] (Standard reference for Lysochrome theory).

-

European Chemicals Agency (ECHA). (2025).[2] Registration Dossier: this compound.[1][2][3][4][5][6] ECHA.[2] [Link][2]

Sources

- 1. This compound | 952-47-6 [chemicalbook.com]

- 2. 4-Methyl-2-(phenylazo)phenol | C13H12N2O | CID 13719 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. SID 87574398 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 85-83-6|1-((2-Methyl-4-(o-tolyldiazenyl)phenyl)diazenyl)naphthalen-2-ol|BLD Pharm [bldpharm.com]

- 5. calpaclab.com [calpaclab.com]

- 6. This compound | 952-47-6 | TCI AMERICA [tcichemicals.com]

Application Note: 2-Phenylazo-4-methylphenol in Photo-Responsive & Coordination Polymer Systems

Introduction & Molecular Profile[1][2]

2-Phenylazo-4-methylphenol (CAS: 952-47-6), also known as 2-hydroxy-5-methylazobenzene or C.I.[1][2][3] Solvent Yellow 11, is a functional chromophore distinct from simple azobenzene due to the presence of an ortho-hydroxyl group.

While standard azobenzenes are utilized purely for their trans-cis photoisomerism, the ortho-hydroxyl group in this molecule introduces two critical functionalities for polymer science:

-

Azo-Hydrazone Tautomerism: The proton can migrate between the oxygen and the azo-nitrogen, creating a dynamic equilibrium that is highly sensitive to solvent polarity and polymer matrix acidity [1].

-

Metal Chelation: The nitrogen-oxygen proximity allows for bidentate coordination with transition metals (Cu²⁺, Ni²⁺, Co²⁺), enabling the synthesis of metallopolymers with magnetic or catalytic properties [2].

Molecular Specifications

| Property | Value | Relevance to Polymer Science |

| Molecular Weight | 212.25 g/mol | Low MW allows high doping concentrations without plasticization. |

| Melting Point | 107–109 °C | Stable during standard thermal polymerization (e.g., AIBN initiated). |

| ~320 nm (UV), ~390 nm (Vis) | Efficiently triggered by standard UV-LEDs (365 nm) and Blue LEDs (405 nm). | |

| pKa | ~8.5 (Phenolic OH) | Deprotonation allows for nucleophilic substitution to attach polymerizable groups (e.g., methacrylates). |

Core Mechanism: Photo-Switching & Tautomerism

The utility of this molecule in "smart" polymers (e.g., shape-memory films, optical switches) relies on the reversible geometric change upon irradiation.

The Isomerization Cycle

Upon irradiation with UV light (300–365 nm), the thermodynamically stable trans isomer converts to the metastable cis isomer. This reduces the distance between the phenyl rings from ~9.0 Å to ~5.5 Å [3]. In a polymer matrix, this volume contraction generates free volume, altering the refractive index (optical switching) or inducing macroscopic bending (photomechanical effect).

However, unlike non-substituted azobenzene, the ortho-hydroxyl group facilitates extremely fast thermal relaxation back to the trans state via intramolecular hydrogen bonding (hydrazone form).

Figure 1: The photo-isomerization cycle coupled with azo-hydrazone tautomerism. The hydrazone pathway (green) acts as a rapid relaxation channel, often quenching optical storage longevity unless the phenolic proton is capped.

Application Protocols

Protocol A: Covalent Incorporation (Monomer Synthesis)

Objective: To synthesize a polymerizable monomer, 4-methyl-2-(phenylazo)phenyl methacrylate (MPPM) , preventing the fast hydrazone relaxation and allowing for stable optical storage. Mechanism: Esterification of the phenolic -OH blocks the proton transfer, locking the molecule in the azo form and increasing the lifetime of the cis state.

Reagents:

-

This compound (10 mmol, 2.12 g)

-

Methacryloyl chloride (12 mmol, 1.25 g) [Freshly distilled]

-

Triethylamine (TEA) (15 mmol)

-

Tetrahydrofuran (THF) (Anhydrous, 50 mL)

-

Inhibitor: Hydroquinone (trace)

Step-by-Step Methodology:

-

Dissolution: In a 100 mL round-bottom flask purged with Nitrogen, dissolve the azo dye and TEA in anhydrous THF. Cool to 0°C in an ice bath.

-

Acylation: Add methacryloyl chloride dropwise over 30 minutes. Note: The solution will shift color from orange to bright yellow as the phenolic resonance is disrupted.

-

Reaction: Stir at 0°C for 2 hours, then allow to warm to room temperature (RT) overnight.

-

Work-up: Filter off the precipitated triethylamine hydrochloride salt.

-

Extraction: Evaporate THF. Dissolve residue in dichloromethane (DCM) and wash 3x with 5% NaHCO₃ and 1x with brine.

-

Purification: Recrystallize from ethanol.

Protocol B: Fabrication of Photo-Switching Polymer Films

Objective: To create a PMMA film doped with this compound and measure its refractive index change.

Materials:

-

PMMA (MW ~120,000 g/mol )

-

Solvent: Cyclohexanone or Chloroform

-

Substrate: Quartz slides (for UV-Vis) or Silicon wafers (for Ellipsometry)

Workflow Diagram

Figure 2: Experimental workflow for fabricating and characterizing photo-responsive films.

Methodology:

-

Solution Preparation: Prepare a 10 wt% solution of PMMA in cyclohexanone. Add this compound at 3 wt% relative to the polymer. Sonicate for 30 mins to ensure dispersion.

-

Filtration: Filter through a 0.45 µm PTFE filter to remove undissolved aggregates.

-

Coating: Spin coat onto the substrate at 2000 rpm for 60 seconds. Target thickness: ~1 µm.

-

Annealing (Critical): Bake at 80°C (below PMMA Tg) for 2 hours in a vacuum oven. Reasoning: Residual solvent acts as a plasticizer, artificially accelerating the cis-trans relaxation rate.

-

Characterization:

-

Record UV-Vis spectrum (300–600 nm).

-

Irradiate with 365 nm light.

-

Self-Validation Point: You should observe a decrease in the

band (~325 nm) and a slight increase in the

-

Troubleshooting & Optimization (Self-Validating Systems)

| Issue | Probable Cause | Corrective Action |

| Fast Thermal Relaxation | Tautomerism active. | The phenolic proton facilitates back-reaction. Action: Use Protocol A to cap the -OH group with a methacrylate or acetate group. |

| Phase Separation (Haze) | Dye aggregation. | Azo dyes are hydrophobic. Action: Lower doping concentration to <2 wt% or copolymerize (Protocol A) to prevent migration. |

| No Photo-response | "Free Volume" constraint. | The polymer matrix is too rigid (glassy). Action: Use a copolymer with a lower Tg (e.g., Butyl Acrylate) or add a plasticizer to increase chain mobility. |

| Red Shift in Spectrum | Metal Contamination. | The dye has chelated trace metals. Action: Wash glassware with EDTA solution; ensure solvents are metal-free. |

References

-

Olasz, A., et al. (2011). "Azo-Hydrazone Tautomerism – an Intriguing Balance." Purdue Chemistry. Link

-

Wang, Y., et al. (2018). "Azo-hydrazone tautomerism observed from UV-vis spectra by pH control and metal-ion complexation." Dalton Transactions. Link

-

Wettermark, G., et al. (1965). "Catalysis of the cis-trans Isomerization of 2-Hydroxy-5-methylazobenzene." Journal of Physical Chemistry. Link

-

Cui, L., et al. (2002). "Synthesis and Characterization of New Acrylate and Methacrylate Monomers with Pendant Pyridine Groups." Macromolecular Chemistry and Physics. Link

-

National Institutes of Health (NIH). "this compound Compound Summary." PubChem. Link

Sources

- 1. This compound | 952-47-6 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 2. This compound | 952-47-6 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 3. 4-Methyl-2-(phenylazo)phenol | C13H12N2O | CID 13719 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Structure of 2-nitro-2’-hydroxy-5’-methylazobenzene: Theoretical and spectroscopic study | Fedorova | Fine Chemical Technologies [finechem-mirea.ru]

Application Note: 2-Phenylazo-4-methylphenol in Coordination Chemistry

[1]

Introduction

2-Phenylazo-4-methylphenol (CAS: 952-47-6), also known as 2-hydroxy-5-methylazobenzene, represents a quintessential class of azo-dye ligands utilized extensively in coordination chemistry.[1] Its significance lies in its bidentate (N, O) chelating capability, facilitated by the ortho-positioning of the hydroxyl group relative to the azo (

This ligand exhibits azo-hydrazone tautomerism , a property that profoundly influences its coordination geometry and electronic transitions.[1] Upon deprotonation, it forms stable 5-membered chelate rings with transition metals (e.g., Cu(II), Ni(II), Co(II), Pd(II)), making it a critical scaffold for developing:

-

Antimicrobial Agents: Metal complexes often exhibit higher bioactivity than the free ligand due to Overtone’s concept of cell permeability.[1]

-

Catalysts: Planar complexes (especially Pd/Pt) used in oxidative catalysis.[1]

-

Analytical Reagents: For the spectrophotometric determination of trace metals.

Chemical Profile

| Property | Specification |

| IUPAC Name | 4-methyl-2-(phenyldiazenyl)phenol |

| Molecular Formula | |

| Molecular Weight | 212.25 g/mol |

| CAS Number | 952-47-6 |

| Appearance | Orange to Brown crystalline powder |

| Melting Point | 107–109 °C |

| Solubility | Soluble in ethanol, acetone, benzene, chloroform; Insoluble in water.[1][2] |

| Acidity (pKa) | ~8.5 (Phenolic OH) |

| Donor Atoms | Nitrogen (Azo), Oxygen (Phenolic) |

Protocol 1: Ligand Synthesis (Diazotization-Coupling)[1]

Objective: Synthesize high-purity this compound via electrophilic aromatic substitution.

Reagents:

-

Aniline (99%)[1]

- -Cresol (4-methylphenol)[1]

-

Sodium Nitrite (

)[1] -

Hydrochloric Acid (Concentrated)[1]

-

Sodium Hydroxide (10% solution)[1]

-

Ethanol (Recrystallization)[1]

Workflow:

-

Diazotization (0–5 °C):

-

Dissolve 0.01 mol of aniline in a mixture of 3 mL concentrated HCl and 10 mL distilled water.[1]

-

Cool the solution to 0–5 °C in an ice bath.

-

Dropwise add a cold aqueous solution of

(0.01 mol in 5 mL water).[1] -

Critical Control: Maintain temperature < 5 °C to prevent decomposition of the diazonium salt.[1] Stir for 20 minutes.

-

-

Coupling Reaction:

-

Isolation:

-

Purification:

Reaction Pathway Visualization

Caption: Step-wise synthesis of this compound via azo coupling.

Protocol 2: Synthesis of Metal Complexes

Objective: Synthesis of bis-chelate complexes

Reagents:

-

Metal Salt:

or -

Solvent: Absolute Ethanol[1]

-

Base: Ammonia solution or Triethylamine (to facilitate deprotonation)[1]

Procedure:

-

Preparation:

-

Complexation:

-

Work-up:

Characterization & Validation

To validate the coordination mode, compare the spectral data of the free ligand vs. the metal complex.[1][5]

| Technique | Parameter | Free Ligand Observation | Metal Complex Observation | Inference |

| FT-IR | Broad band 3200–3400 | Disappears | Deprotonation and coordination via Oxygen.[1] | |

| FT-IR | Sharp band ~1450 | Shifted to ~1400 | Back-bonding from Metal to Azo Nitrogen ( | |

| FT-IR | Absent | New bands 400–600 | Formation of coordination bonds.[1] | |

| UV-Vis | Red shift (Bathochromic) + MLCT | Ligand-to-Metal or Metal-to-Ligand Charge Transfer.[1] | ||

| H-NMR | Singlet ~10–12 ppm | Disappears | Confirms loss of phenolic proton.[1] |

Coordination Geometry Visualization

Caption: Square planar or Octahedral (depending on M) coordination via N,O-donor sites.

Applications in Drug Development[6][7]

Antimicrobial Mechanism

The lipophilicity of the this compound complexes is a key driver for their biological activity.[1] Upon chelation, the polarity of the metal ion is reduced due to the partial sharing of its positive charge with the donor groups and delocalization of

-

Lipophilicity Enhancement: Increases penetration through the lipid layer of bacterial membranes.[1]

-

Target: Blocks metal binding sites in enzymes of microorganisms or disturbs the respiration process of the cell.[1]

Analytical Chemistry

-

Reagent: Used for the spectrophotometric determination of Fe(III), Co(II), and Ni(II).

-

Indicator: Functions as a metallochromic indicator in complexometric titrations.[1]

References

-

PubChem. 4-Methyl-2-(phenylazo)phenol | Structure and Properties.[1] National Library of Medicine.[1] [Link][1]

-

Halder, S., et al. Palladium and platinum complexes of 2-(2′-carboxyphenylazo)-4-methylphenol: Synthesis, structure and spectral properties.[1] Indian Academy of Sciences.[1] [Link]

-

Jarad, A. J., et al. Synthesis and Characterization of Some New Metal Complexes 2-(4-nitro phenylazo)-2,4-di methyl phenol.[1][7] ResearchGate.[1][7] [Link]

Sources

- 1. 4-Methyl-2-(phenylazo)phenol | C13H12N2O | CID 13719 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 952-47-6 [chemicalbook.com]

- 3. Transition metal complexes of 2, 6-di ((phenazonyl-4-imino) methyl)-4-methylphenol: structure and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. ias.ac.in [ias.ac.in]

- 5. Synthesis, Spectroscopic Characterization and Biological Studies of Mn(II), Cu(II), Ni(II), Co(II) and Zn(II) Complexes with New Schiff Base of 2-((Pyrazine-2-ylimino)methyl)phenol [mdpi.com]

- 6. Anti-bacterial, anti-biofilm and synergistic effects of phenazine-based ruthenium(ii) complexes - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

Application Notes and Protocols: Metal Complexes of 2-Phenylazo-4-methylphenol

Introduction: The Versatility of Azo Ligands in Coordination Chemistry

Azo compounds, characterized by the functional group R-N=N-R', are a cornerstone in the world of color chemistry. However, their utility extends far beyond dyes and pigments. In the realm of coordination chemistry, azo derivatives containing additional donor sites, such as a hydroxyl group, serve as versatile ligands capable of forming stable complexes with a wide array of transition metals. The coordination of these ligands to metal ions can significantly enhance their intrinsic biological activities, opening new avenues for therapeutic applications.

2-Phenylazo-4-methylphenol (PAMP), also known as 2-Phenylazo-p-cresol, is one such ligand of significant interest. Its structure, featuring a phenolic hydroxyl group ortho to the azo linkage, provides an ideal bidentate chelation site for metal ions. The resulting metal complexes have demonstrated promising potential as antimicrobial and anticancer agents. This guide provides a comprehensive overview of the synthesis, characterization, and biological evaluation of PAMP metal complexes, offering detailed protocols for researchers in drug discovery and materials science.

The phenolic hydroxyl group plays a pivotal role in the coordination, often deprotonating to form a more stable phenolate ion, which enhances the complex's stability. The nitrogen atoms of the azo group also participate in the coordination, creating a stable five- or six-membered chelate ring with the metal ion. This chelation is a key factor in the enhanced biological activity observed in the metal complexes compared to the free ligand.

Part 1: Synthesis of the Ligand: this compound (PAMP)

The synthesis of PAMP is a classic example of an azo coupling reaction, which involves two main stages: the diazotization of an aromatic amine (aniline) and the subsequent coupling with an activated aromatic compound (p-cresol).

Causality of Experimental Choices:

-

Diazotization at Low Temperature: The formation of the benzenediazonium chloride intermediate is highly exothermic and the salt itself is unstable at higher temperatures. Maintaining a temperature between 0-5 °C is critical to prevent its decomposition into phenol and nitrogen gas.

-

Alkaline Coupling Medium: The coupling reaction is carried out in a basic solution. This is because the phenoxide ion, formed by the deprotonation of p-cresol in the presence of sodium hydroxide, is a much more powerful activating group than the hydroxyl group, thus facilitating the electrophilic attack by the diazonium ion.

Protocol 1: Synthesis of PAMP

Materials:

-

Aniline

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium Nitrite (NaNO₂)

-

p-Cresol

-

Sodium Hydroxide (NaOH)

-

Ethanol

-

Distilled water

-

Ice

Procedure:

-

Diazotization of Aniline: a. In a 250 mL beaker, dissolve aniline (0.05 mol) in a mixture of concentrated HCl (15 mL) and water (15 mL). b. Cool the solution to 0-5 °C in an ice bath with constant stirring. c. Slowly add a pre-cooled aqueous solution of sodium nitrite (0.05 mol in 10 mL of water) dropwise. Ensure the temperature does not rise above 5 °C. The formation of a clear solution of benzenediazonium chloride indicates the completion of the reaction.

-

Coupling Reaction: a. In a separate 500 mL beaker, dissolve p-cresol (0.05 mol) in a 10% aqueous solution of sodium hydroxide (50 mL). b. Cool this solution to 0-5 °C in an ice bath. c. Slowly add the cold benzenediazonium chloride solution to the alkaline p-cresol solution with vigorous stirring. d. A colored precipitate (typically orange to red) of this compound will form immediately. e. Continue stirring the mixture in the ice bath for another 30 minutes to ensure the completion of the reaction.

-

Isolation and Purification: a. Filter the crude product using a Buchner funnel. b. Wash the precipitate thoroughly with cold water until the filtrate is neutral. . Dry the crude product in a desiccator. d. Recrystallize the solid from hot ethanol to obtain pure, needle-like crystals of PAMP.

Part 2: Synthesis of PAMP Metal Complexes

The synthesized PAMP ligand can be used to prepare a variety of metal complexes. The following is a general protocol that can be adapted for different divalent metal salts like CuCl₂, NiCl₂, CoCl₂, and ZnCl₂.

Causality of Experimental Choices:

-

Molar Ratio: A 2:1 ligand-to-metal molar ratio is commonly used, assuming the ligand acts as a bidentate, monobasic species, leading to complexes with a general formula of [M(PAMP)₂].

-

Solvent: Ethanol is a good solvent for both the ligand and many metal salts, facilitating a homogeneous reaction mixture.

-

Reflux: Heating the reaction mixture under reflux provides the necessary activation energy for the complexation reaction to proceed to completion.

Protocol 2: General Synthesis of [M(PAMP)₂] Complexes

Materials:

-

This compound (PAMP)

-

Metal(II) chloride hexahydrate (e.g., CuCl₂·6H₂O, NiCl₂·6H₂O, CoCl₂·6H₂O, ZnCl₂·6H₂O)

-

Ethanol

Procedure:

-

Dissolve PAMP (2 mmol) in hot ethanol (30 mL) in a round-bottom flask.

-

In a separate beaker, dissolve the respective metal(II) chloride (1 mmol) in ethanol (20 mL).

-

Add the metal salt solution dropwise to the ligand solution with constant stirring.

-

A change in color and the formation of a precipitate usually indicate the start of complex formation.

-

Attach a condenser and reflux the mixture for 2-3 hours with continuous stirring.

-

Allow the mixture to cool to room temperature.

-

Collect the precipitated metal complex by filtration.

-

Wash the solid with a small amount of cold ethanol to remove any unreacted starting materials.

-

Dry the final product in a vacuum desiccator over anhydrous CaCl₂.

Part 3: Physicochemical Characterization

To confirm the successful synthesis of the ligand and its metal complexes, and to elucidate their structures, a series of characterization techniques are employed.

Spectroscopic Analysis

Spectroscopic methods are essential for confirming the coordination of the PAMP ligand to the metal ion.

| Technique | Key Observational Rationale | Expected Results for PAMP Ligand | Expected Changes Upon Complexation |

| FT-IR | To identify functional groups and confirm coordination by observing shifts in vibrational frequencies. | Broad band ~3400 cm⁻¹ (phenolic O-H stretch). Sharp band ~1450 cm⁻¹ (N=N stretch). | Disappearance of the O-H band (if deprotonated). Shift of the N=N band to a lower frequency. Appearance of new bands in the far-IR region (~400-600 cm⁻¹) corresponding to M-O and M-N bonds. |

| UV-Vis | To study electronic transitions. The π → π* and n → π* transitions of the azo and phenyl groups are sensitive to the coordination environment. | Bands in the UV region for π → π* transitions. A band in the visible region for the n → π* transition of the azo group. | Bathochromic (red) or hypsochromic (blue) shifts of the ligand-based transitions. Appearance of new, weaker bands in the visible region due to d-d transitions of the metal ion (for colored complexes like Cu(II), Ni(II), Co(II)). |

| ¹H NMR | To confirm the structure of the diamagnetic ligand and complexes (e.g., Zn(II)). | A singlet for the phenolic -OH proton. Aromatic protons in their expected regions. A singlet for the methyl (-CH₃) protons. | Disappearance of the phenolic -OH proton signal upon deprotonation. Shifts in the positions of the aromatic protons adjacent to the coordination sites due to the influence of the metal ion. |

Molar Conductance and Magnetic Susceptibility

These measurements provide insights into the electrolytic nature and geometry of the metal complexes.

-

Molar Conductance: By measuring the molar conductivity of the complexes in a solvent like DMF or DMSO, their electrolytic nature can be determined. Non-electrolytic complexes will have very low molar conductance values.

-

Magnetic Susceptibility: This technique is used to determine the magnetic moment of the complexes, which in turn helps in predicting their geometry (e.g., octahedral, tetrahedral, or square planar).

Part 4: Applications in Drug Development

The enhanced biological activity of metal complexes of PAMP makes them promising candidates for antimicrobial and anticancer drug development.

Workflow for Biological Evaluation

Caption: Workflow for the synthesis, characterization, and biological screening of PAMP metal complexes.

Protocol 3: Antimicrobial Activity Screening (Agar Well Diffusion Method)

This method is a standard preliminary test to evaluate the antimicrobial potential of the synthesized compounds.

Materials:

-

Nutrient Agar medium

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

-

Fungal strains (e.g., Candida albicans)

-

Sterile Petri dishes

-

Sterile cork borer (6 mm)

-

Micropipettes

-

Synthesized compounds (ligand and complexes) dissolved in DMSO

-

Standard antibiotic and antifungal drugs (positive controls)

-

DMSO (negative control)

Procedure:

-

Media Preparation: Prepare and sterilize the nutrient agar medium according to the manufacturer's instructions.

-

Inoculation: Pour the molten agar into sterile Petri dishes and allow it to solidify. Prepare a suspension of the test microorganism and evenly spread it over the surface of the agar.

-

Well Preparation: Use a sterile cork borer to punch uniform wells into the agar.

-

Compound Loading: Add a fixed volume (e.g., 100 µL) of the test compounds (at a specific concentration) into the wells. Also, add positive and negative controls to separate wells on the same plate.

-

Incubation: Incubate the plates at 37 °C for 24 hours for bacteria and at 28 °C for 48 hours for fungi.

-

Data Collection: Measure the diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited) in millimeters.